molecular formula C17H22BrN5 B6458501 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine CAS No. 2548975-45-5

6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

Cat. No.: B6458501
CAS No.: 2548975-45-5
M. Wt: 376.3 g/mol
InChI Key: DDIAZYIHGGMWEK-UHFFFAOYSA-N
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Description

6-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring bearing a 3-bromobenzyl group and a dimethylamine moiety. The molecular formula is C₁₇H₂₁BrN₅, with a calculated molecular weight of 375.3 g/mol.

Properties

IUPAC Name

6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5/c1-21(2)16-6-7-17(20-19-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIAZYIHGGMWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3-bromophenylmethyl group. The final step involves the coupling of this intermediate with the pyridazine ring substituted with N,N-dimethylamine.

    Preparation of Piperazine Derivative: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Introduction of 3-Bromophenylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where the piperazine derivative reacts with 3-bromobenzyl chloride in the presence of a base.

    Coupling with Pyridazine Ring: The final step involves the reaction of the intermediate with a pyridazine derivative that has been pre-functionalized with N,N-dimethylamine. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases, with various nucleophiles.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Introduction of various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

The compound 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine represents a significant area of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its scientific research applications, including its mechanisms of action, biological activities, and potential therapeutic uses.

Molecular Formula

  • C : 18
  • H : 24
  • Br : 1
  • N : 4

Molecular Weight

  • Approximately 364.31 g/mol

IUPAC Name

  • This compound

Structural Features

The compound features a piperazine ring, a pyridazine moiety, and a bromophenyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Potential

  • Antidepressant Activity : Compounds with similar structures have been studied for their antidepressant effects, particularly through the modulation of serotonin and norepinephrine pathways. The piperazine ring is known to interact with serotonin receptors, making this compound a candidate for further exploration in mood disorder treatments.
  • Antitumor Activity : Preliminary studies suggest that derivatives of piperazine and pyridazine exhibit cytotoxic effects against various cancer cell lines. The bromophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert antitumor effects.
  • Neuroprotective Effects : Research indicates that compounds containing piperazine can have neuroprotective properties by inhibiting neurodegenerative pathways. This compound may be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

Several studies have evaluated the cytotoxicity of similar compounds on cancer cell lines:

  • A study demonstrated that piperazine derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
  • Another study highlighted the neuroprotective effects of piperazine compounds in models of oxidative stress, showing reduced apoptosis in neuronal cells treated with hydrogen peroxide.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and pharmacodynamics of related compounds:

  • In rodent models, compounds structurally similar to this one showed improved cognitive function and reduced depressive-like behaviors when administered chronically.
  • Animal studies have also indicated potential anti-inflammatory effects, suggesting that this compound may modulate inflammatory cytokines in vivo.

Mechanism of Action

The mechanism of action of 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Piperazine Substituent Amine Group Molecular Weight (g/mol) Reported Activity Reference
6-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine Pyridazine 3-Bromobenzyl N,N-dimethyl 375.3 Not specified
3-{6-[(3-Fluoropyridin-2-yl)amino]pyridin-3-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine trans-4-(pyrrolidin-1-yl)cyclohexyl N-cyclohexyl 418 Antimalarial (Plasmodium falciparum inhibition)
6-(4-Butylsulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine Pyridazine Butylsulfonyl N-(6-methylpyridyl) 390.5 Not specified
N-[1-(3,4-Difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine Pyridazine 3,4-Difluorobenzyl Piperidinyl 398.3 (calculated) Not specified
6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine Triazine 3-Chlorophenyl N-(2,4-dimethylphenyl) 457.3 (calculated) Not specified

Key Structural and Functional Insights

Core Heterocycle Variations :

  • The pyridazine core in the target compound is shared with and analogs. In contrast, imidazopyridazine () and triazine () cores introduce distinct electronic and steric properties, influencing binding to biological targets .

Comparatively:

  • Butylsulfonyl () enhances solubility but may reduce membrane permeability due to its polar nature .
  • 3-Chlorophenyl () offers similar halogen interactions but with reduced steric bulk compared to bromine .

Amine Group Modifications :

  • The N,N-dimethyl group in the target compound is less bulky than the N-cyclohexyl () or N-(6-methylpyridyl) () groups, possibly favoring blood-brain barrier penetration .

Pharmacological Implications: Antimalarial Activity: The imidazopyridazine analog () inhibits Plasmodium falciparum with an EC₅₀ of 8 nM, highlighting the importance of the imidazopyridazine core and trans-cyclohexyl substitution for potency .

Research Findings and Trends

Halogen Effects :

  • Bromine (target compound) and chlorine () substituents enhance binding through halogen bonding and lipophilicity. Fluorine () improves metabolic stability but may reduce potency due to smaller atomic size .

Sulfonyl vs. Alkyl Groups :

  • Butylsulfonyl () increases aqueous solubility but may limit CNS penetration, whereas alkyl/aryl groups (e.g., 3-bromobenzyl) balance lipophilicity and target engagement .

Therapeutic Potential: Pyridazine/piperazine hybrids are explored in antimalarial (), anticancer (), and CNS drug development (). The target compound’s lack of reported activity underscores the need for empirical testing to define its niche .

Biological Activity

The compound 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a derivative of pyridazine and piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H19BrN4\text{C}_{15}\text{H}_{19}\text{BrN}_{4}

This structure features a piperazine ring linked to a bromophenyl group and a pyridazine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Some studies have shown that related compounds can inhibit tumor growth by modulating kinase pathways. For instance, p70S6K and Akt pathways are often targeted in cancer therapy .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, potentially through anti-inflammatory mechanisms. The introduction of electron-withdrawing groups like bromine enhances lipophilicity, improving blood-brain barrier penetration .
  • Antidepressant Properties : Piperazine derivatives are known for their antidepressant effects, likely due to their interaction with serotonin receptors .

The biological activity of This compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit serine-threonine kinases involved in cell proliferation and survival, contributing to its anticancer effects .
  • Modulation of Neurotransmitter Systems : By interacting with serotonin and dopamine receptors, the compound could influence mood regulation and cognitive functions .
  • Anti-inflammatory Pathways : The compound's ability to reduce neuroinflammation suggests it may modulate inflammatory cytokines and pathways involved in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to This compound :

StudyFindings
Demonstrated anti-neuroinflammatory effects in vitro, suggesting potential for treating neurodegenerative conditions.
Showed that similar piperazine derivatives effectively inhibited p70S6K, indicating potential for cancer therapy.
Found that modifications in the piperazine ring significantly affected the antidepressant activity of related compounds.

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